molecular formula C20H27NO3 B10865596 4-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)-2-methylbut-3-yn-2-yl benzoate

4-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)-2-methylbut-3-yn-2-yl benzoate

Cat. No.: B10865596
M. Wt: 329.4 g/mol
InChI Key: VUEVYIBTFKAOPT-UHFFFAOYSA-N
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Description

3-(4-HYDROXY-1,2,5-TRIMETHYL-4-PIPERIDYL)-1,1-DIMETHYL-2-PROPYNYL BENZOATE is a complex organic compound that belongs to the class of piperidyl benzoates. This compound is characterized by its unique structure, which includes a piperidine ring substituted with hydroxy and methyl groups, a propargyl group, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-HYDROXY-1,2,5-TRIMETHYL-4-PIPERIDYL)-1,1-DIMETHYL-2-PROPYNYL BENZOATE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for hydrogenation and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-HYDROXY-1,2,5-TRIMETHYL-4-PIPERIDYL)-1,1-DIMETHYL-2-PROPYNYL BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Propargyl bromide in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted propargyl derivatives.

Scientific Research Applications

3-(4-HYDROXY-1,2,5-TRIMETHYL-4-PIPERIDYL)-1,1-DIMETHYL-2-PROPYNYL BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-HYDROXY-1,2,5-TRIMETHYL-4-PIPERIDYL)-1,1-DIMETHYL-2-PROPYNYL BENZOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-HYDROXY-1,2,5-TRIMETHYL-4-PIPERIDYL CARBINOLS: These compounds share a similar piperidine ring structure but differ in their functional groups.

    1,4-BIS(4′-HYDROXY-1′,2′,5′-TRIMETHYL-4′-PIPERIDYL)-1,3-BUTADIYNE: This compound has a similar piperidine ring but includes a butadiyne linkage.

Uniqueness

3-(4-HYDROXY-1,2,5-TRIMETHYL-4-PIPERIDYL)-1,1-DIMETHYL-2-PROPYNYL BENZOATE is unique due to its combination of a piperidine ring, propargyl group, and benzoate ester, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

[4-(4-hydroxy-1,2,5-trimethylpiperidin-4-yl)-2-methylbut-3-yn-2-yl] benzoate

InChI

InChI=1S/C20H27NO3/c1-15-14-21(5)16(2)13-20(15,23)12-11-19(3,4)24-18(22)17-9-7-6-8-10-17/h6-10,15-16,23H,13-14H2,1-5H3

InChI Key

VUEVYIBTFKAOPT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)(C#CC(C)(C)OC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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